molecular formula C21H25ClN2O2 B309506 4-chloro-3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide

4-chloro-3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide

Katalognummer B309506
Molekulargewicht: 372.9 g/mol
InChI-Schlüssel: VPHNHGQLHMIFMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the benzamide family and is known for its ability to interact with specific receptors in the body, leading to various biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of 4-chloro-3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide involves its ability to interact with specific receptors in the body. It has been shown to bind to the dopamine D2 receptor and the sigma-1 receptor, leading to various biochemical and physiological effects. These effects include changes in neurotransmitter release, modulation of ion channel activity, and alterations in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific receptor it binds to. It has been shown to modulate dopamine release in the brain, leading to changes in mood and behavior. Additionally, it has been shown to modulate ion channel activity in the heart, leading to changes in heart rate and blood pressure. Finally, it has been shown to alter gene expression in various cell types, leading to changes in cell growth and differentiation.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-chloro-3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide in lab experiments include its ability to selectively bind to specific receptors, allowing researchers to study the effects of drugs on these receptors. Additionally, it has a well-defined chemical structure, making it easy to synthesize and purify. However, a limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Zukünftige Richtungen

There are several future directions for research involving 4-chloro-3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide. One area of interest is its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to understand the specific mechanisms of action of this compound and its effects on various biological processes. Finally, the development of new analogs and derivatives of this compound may lead to the discovery of new drugs with improved efficacy and safety profiles.

Synthesemethoden

The synthesis of 4-chloro-3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 2-ethylbutyric acid, followed by the reduction of the nitro group to an amino group. The final step involves the reaction of the resulting compound with 2-phenylethylamine to form the desired product.

Wissenschaftliche Forschungsanwendungen

4-chloro-3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide has been extensively used in scientific research as a tool to study various biological processes. It has been used to investigate the role of specific receptors in the body, including the dopamine D2 receptor and the sigma-1 receptor. Additionally, it has been used to study the effects of certain drugs on these receptors, as well as their potential therapeutic applications.

Eigenschaften

Molekularformel

C21H25ClN2O2

Molekulargewicht

372.9 g/mol

IUPAC-Name

4-chloro-3-(2-ethylbutanoylamino)-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C21H25ClN2O2/c1-3-16(4-2)21(26)24-19-14-17(10-11-18(19)22)20(25)23-13-12-15-8-6-5-7-9-15/h5-11,14,16H,3-4,12-13H2,1-2H3,(H,23,25)(H,24,26)

InChI-Schlüssel

VPHNHGQLHMIFMM-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=C(C=CC(=C1)C(=O)NCCC2=CC=CC=C2)Cl

Kanonische SMILES

CCC(CC)C(=O)NC1=C(C=CC(=C1)C(=O)NCCC2=CC=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.